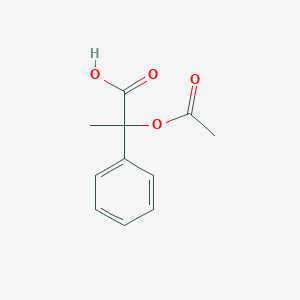
alpha-Methyl-alpha-acetyloxybenzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid, also known as MAA, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mechanism of Action
The mechanism of action of alpha-Methyl-alpha-acetyloxybenzeneacetic acid is complex and involves multiple pathways. One of the main targets of alpha-Methyl-alpha-acetyloxybenzeneacetic acid is COX-2, an enzyme that plays a critical role in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, alpha-Methyl-alpha-acetyloxybenzeneacetic acid reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. In addition, alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been shown to have various biochemical and physiological effects. In cancer cells, alpha-Methyl-alpha-acetyloxybenzeneacetic acid induces apoptosis by activating caspase-3 and other apoptotic pathways. In addition, alpha-Methyl-alpha-acetyloxybenzeneacetic acid inhibits the expression of various genes involved in cancer cell proliferation and survival, leading to a reduction in tumor growth. Inflammatory cells, alpha-Methyl-alpha-acetyloxybenzeneacetic acid reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. alpha-Methyl-alpha-acetyloxybenzeneacetic acid also modulates various signaling pathways involved in immune responses and inflammation, leading to a reduction in the severity of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and analgesic effects. However, alpha-Methyl-alpha-acetyloxybenzeneacetic acid also has some limitations, including its potential toxicity and side effects, its complex synthesis method, and its limited availability.
Future Directions
There are several future directions for research on alpha-Methyl-alpha-acetyloxybenzeneacetic acid. One area of research is the development of new synthetic methods to improve the yield and purity of alpha-Methyl-alpha-acetyloxybenzeneacetic acid. Another area of research is the identification of new targets and pathways for alpha-Methyl-alpha-acetyloxybenzeneacetic acid, which could lead to the development of new therapeutic applications. In addition, the use of alpha-Methyl-alpha-acetyloxybenzeneacetic acid in combination with other drugs or therapies could enhance its efficacy and reduce its potential toxicity and side effects. Finally, the development of new formulations and delivery methods for alpha-Methyl-alpha-acetyloxybenzeneacetic acid could improve its bioavailability and therapeutic efficacy.
Synthesis Methods
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid can be synthesized through several methods, including the reaction of methyl acetoacetate with benzene and acetic anhydride, the reaction of methyl acetoacetate with benzene and acetyl chloride, or the reaction of methyl benzoate with acetyl chloride and acetic anhydride. The synthesis of alpha-Methyl-alpha-acetyloxybenzeneacetic acid is a complex process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Scientific Research Applications
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis through multiple mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), the downregulation of nuclear factor-kappa B (NF-κB), and the activation of caspase-3. In addition, alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been demonstrated to have anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators.
properties
CAS RN |
10487-92-0 |
|---|---|
Molecular Formula |
C28H38O7 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-acetyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-11(2,10(13)14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |
InChI Key |
VGQZYGWEUVFRJE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C)(C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)OC(C)(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)




![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)